molecular formula C31H28ClN5O2 B11338706 2-(4-chlorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

2-(4-chlorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11338706
M. Wt: 538.0 g/mol
InChI Key: PAGQUFIUGUOBQX-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, including the formation of the pyrrolopyrimidine core, the attachment of the piperazine ring, and the incorporation of the chlorophenoxy group. Common synthetic methods include cyclization reactions, nucleophilic substitution, and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides a versatile platform for chemical modifications and the exploration of diverse biological activities .

Properties

Molecular Formula

C31H28ClN5O2

Molecular Weight

538.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C31H28ClN5O2/c1-22-7-5-6-10-27(22)37-19-26(23-8-3-2-4-9-23)29-30(33-21-34-31(29)37)36-17-15-35(16-18-36)28(38)20-39-25-13-11-24(32)12-14-25/h2-14,19,21H,15-18,20H2,1H3

InChI Key

PAGQUFIUGUOBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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